sodium;icosanoate

Description

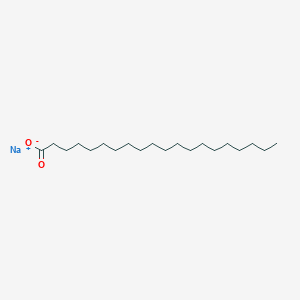

Sodium icosanoate, also known as sodium arachidate (CAS RN: 13257-34-6), is the sodium salt of icosanoic acid (C20H40O2). It is classified as an anionic surfactant and falls under the category of straight-chain alkyl carboxylates. Key properties include:

Properties

IUPAC Name |

sodium;icosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQYKJNZWPCFNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;icosanoate involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include:

Step 1 Initial Reaction: - The starting materials are combined under controlled temperatures and pressures to initiate the reaction.

Step 2 Intermediate Formation: - The reaction mixture is processed to form intermediate compounds, which are then isolated and purified.

Step 3 Final Synthesis: - The purified intermediates undergo further reactions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Synthesis: - Large quantities of starting materials are reacted in industrial reactors.

Purification: - The crude product is purified using techniques such as distillation, crystallization, or chromatography.

Quality Control: - The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

sodium;icosanoate undergoes various types of chemical reactions, including:

Oxidation: - The compound reacts with oxidizing agents to form oxidized products.

Reduction: - It can be reduced using reducing agents to yield reduced forms.

Substitution: - The compound participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Oxidation: - Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: - Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: - Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

sodium;icosanoate has a wide range of applications in scientific research:

Chemistry: - It is used as a reagent in various chemical reactions and synthesis processes.

Biology: - The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: - Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: - this compound is utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of sodium;icosanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context in which the compound is used.

Comparison with Similar Compounds

Sodium Salts of Saturated Fatty Acids

Sodium icosanoate belongs to a broader family of sodium carboxylates, where chain length significantly influences physical and chemical properties. Comparisons with shorter-chain homologs include:

Key Findings :

Functional Group Variations: Esters vs. Salts

Sodium icosanoate differs structurally from ester derivatives of icosanoic acid, such as methyl icosanoate and ethyl icosanoate:

Key Findings :

- Volatility: Esters (methyl/ethyl icosanoate) are volatile and contribute to aroma profiles in foods (e.g., mozzarella cheese) and algal extracts, whereas sodium icosanoate’s ionic nature limits volatility .

- Biological Activity: Methyl icosanoate has been linked to antioxidant activity in brown algae (Cladostephus spongiosus), while sodium icosanoate’s surfactant properties are leveraged in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.